1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione
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Overview
Description
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a brominated aromatic ring and a hexahydropyrimidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multiple steps, starting with the bromination of 2,6-dimethylphenyl derivatives. The brominated intermediate is then subjected to further reactions to introduce the hexahydropyrimidine-dione moiety. Common reagents used in these steps include bromine, pyrimidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The brominated aromatic ring and hexahydropyrimidine-dione moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylphenyl isocyanate
- 4-Bromo-2,6-dimethylphenyl acetate
- 4-Bromo-2,6-dimethylphenylboronic acid
Uniqueness
1-(4-Bromo-2,6-dimethyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is unique due to its combination of a brominated aromatic ring and a hexahydropyrimidine-dione moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H15BrN2O2 |
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Molecular Weight |
311.17 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O2/c1-7-4-10(14)5-8(2)11(7)16-6-9(3)12(17)15-13(16)18/h4-5,9H,6H2,1-3H3,(H,15,17,18) |
InChI Key |
PKCCGTRZVHUCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2=C(C=C(C=C2C)Br)C |
Origin of Product |
United States |
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